(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20462455
InChI: InChI=1S/C18H28N2O5.ClH/c1-18(2,3)25-17(23)19-15(16(21)22)12-13-6-8-14(9-7-13)24-11-10-20(4)5;/h6-9,15H,10-12H2,1-5H3,(H,19,23)(H,21,22);1H/t15-;/m0./s1
SMILES:
Molecular Formula: C18H29ClN2O5
Molecular Weight: 388.9 g/mol

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride

CAS No.:

Cat. No.: VC20462455

Molecular Formula: C18H29ClN2O5

Molecular Weight: 388.9 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride -

Specification

Molecular Formula C18H29ClN2O5
Molecular Weight 388.9 g/mol
IUPAC Name (2S)-3-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrochloride
Standard InChI InChI=1S/C18H28N2O5.ClH/c1-18(2,3)25-17(23)19-15(16(21)22)12-13-6-8-14(9-7-13)24-11-10-20(4)5;/h6-9,15H,10-12H2,1-5H3,(H,19,23)(H,21,22);1H/t15-;/m0./s1
Standard InChI Key AJFIPTMGSZSPMR-RSAXXLAASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCN(C)C)C(=O)O.Cl
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCN(C)C)C(=O)O.Cl

Introduction

(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride is a derivative of the parent compound (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a dimethylaminoethoxy side chain attached to a phenyl ring. The hydrochloride form is typically used to enhance solubility and stability.

Synthesis and Preparation

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid typically involves the use of L-tyrosine as a starting material. The process includes protecting the amino group with a tert-butoxycarbonyl group and modifying the phenol group to introduce the dimethylaminoethoxy moiety. The hydrochloride salt is formed by reacting the free acid with hydrochloric acid.

Storage and Handling

The compound should be stored at room temperature in a dry environment to prevent degradation. Handling should follow standard laboratory safety protocols, including the use of gloves and protective eyewear.

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